molecular formula C21H19BrO5 B11252773 ethyl 2-{[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate

ethyl 2-{[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate

Cat. No.: B11252773
M. Wt: 431.3 g/mol
InChI Key: ONIAAMBJPDTGAT-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromophenyl group, a chromenone core, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.

    Esterification: The final step involves the esterification of the chromenone derivative with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromenone derivatives.

Scientific Research Applications

Ethyl 2-{[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 2-{[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate exerts its effects involves interactions with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance binding affinity to specific targets, while the ester moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Ethyl 2-{[3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate can be compared with other chromenone derivatives:

    Ethyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    Ethyl 2-{[3-(4-fluorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate: The presence of a fluorine atom can significantly alter the compound’s properties.

    Ethyl 2-{[3-(4-methylphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate: The methyl group can influence the compound’s steric and electronic properties.

These comparisons highlight the uniqueness of this compound, particularly in terms of its potential reactivity and applications.

Properties

Molecular Formula

C21H19BrO5

Molecular Weight

431.3 g/mol

IUPAC Name

ethyl 2-[3-(4-bromophenyl)-4-methyl-2-oxochromen-6-yl]oxypropanoate

InChI

InChI=1S/C21H19BrO5/c1-4-25-20(23)13(3)26-16-9-10-18-17(11-16)12(2)19(21(24)27-18)14-5-7-15(22)8-6-14/h5-11,13H,4H2,1-3H3

InChI Key

ONIAAMBJPDTGAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)Br

Origin of Product

United States

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